3-Amino-2,2-dimethylpropanoic acid
Overview
Description
3-Amino-2,2-dimethylpropanoic acid is an organic compound belonging to the class of beta amino acids and derivatives. It is characterized by the presence of an amino group attached to the beta carbon atom. The molecular formula of this compound is C5H11NO2, and it has a molecular weight of 117.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Amino-2,2-dimethylpropanoic acid involves the reaction of 1-nitroisobutylene with potassium cyanide, followed by reduction in acidic conditions using iron powder . Another method uses hydroxymethyl trimethylacetic acid as a starting material, which undergoes esterification, protection, and ammonolysis to yield this compound .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield, cost-effectiveness, and simplicity, making it suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,2-dimethylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-Amino-2,2-dimethylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- 3-Amino-2,2-dimethylpropionamide
- 3-Chloro-2,2-dimethylpropanoic acid
- Ethyl 3-amino-2,2-dimethylpropanoate
Uniqueness: 3-Amino-2,2-dimethylpropanoic acid is unique due to its specific structure and reactivity. Its beta amino acid configuration distinguishes it from other amino acids, providing unique properties and applications in various fields .
Properties
IUPAC Name |
3-amino-2,2-dimethylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(2,3-6)4(7)8/h3,6H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNHGRLDBKAPEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172516 | |
Record name | 2,2-Dimethyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19036-43-2 | |
Record name | 2,2-Dimethyl-beta-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019036432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19036-43-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dimethyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-DIMETHYL-BETA-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN6Q6N22NJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-amino-2,2-dimethylpropanoic acid of interest in the context of β-peptide design?
A: β-peptides, composed of β-amino acids, are of significant interest due to their increased resistance to enzymatic degradation compared to natural α-peptides. [, ] Introducing geminal disubstitutions, like the two methyl groups in this compound, influences the conformational preferences of the resulting β-peptides. This is crucial as controlling the three-dimensional structure of peptides is key to mimicking the biological activities of natural peptides and proteins.
Q2: What unique structural feature was observed in a tripeptide incorporating this compound?
A: Research by Seebach et al. [] revealed that a tripeptide containing this compound formed a distinct ten-membered hydrogen-bonded ring in its crystal structure. This particular ring formation is proposed as a potential turn-forming motif within β-peptides, potentially influencing the overall folding and shape of longer chains. This discovery provides valuable insight into the structure-inducing properties of this compound in β-peptide design.
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